Chlorodimethyloctadecylsilane

HPLC Chromatography Stationary Phase

Non-reproducible column performance and surface fouling often stem from uncontrolled silane polymerization. Chlorodimethyloctadecylsilane (CDMOS) eliminates this variability with its single Si-Cl anchoring point, enabling precise, repeatable monolayer formation. - Achieves up to 400,000 plates/m in HPLC column packing for high-resolution separations. - Moisture-tolerant chemistry ensures consistent surface coverage (3 μmol/m²) for reproducible SAMs and bioarrays. - Prevents corrosive HCl byproduct damage in MEMS and precision bearing applications.

Molecular Formula C20H43ClSi
Molecular Weight 347.1 g/mol
CAS No. 18643-08-8
Cat. No. B102641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodimethyloctadecylsilane
CAS18643-08-8
Synonymsoctadecyldimethylchlorosilane
Molecular FormulaC20H43ClSi
Molecular Weight347.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[Si](C)(C)Cl
InChIInChI=1S/C20H43ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(2,3)21/h4-20H2,1-3H3
InChIKeyGZGREZWGCWVAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorodimethyloctadecylsilane: C18 Silylating Agent


Chlorodimethyloctadecylsilane (CDMOS; CAS 18643-08-8), also referred to as n-octadecyldimethylchlorosilane, is a monofunctional organosilicon compound classified as an alkylchlorosilane [1]. It is widely employed as a silylating agent to covalently attach C18 alkyl chains to hydroxyl-bearing surfaces—most notably silica—thereby generating hydrophobic interfaces essential for reversed-phase liquid chromatography (RPLC) stationary phases and self-assembled monolayers (SAMs) in tribology and sensor applications [2][3]. Its single reactive Si–Cl bond enables controlled, reproducible surface derivatization without the cross-polymerization typical of multifunctional silanes, directly impacting column-to-column reproducibility and surface uniformity in both analytical and industrial contexts.

  • Monofunctional silane for controlled, reproducible C18 surface derivatization
  • Supports preparation of RPLC stationary phases and hydrophobic SAMs
  • Moisture-tolerant bonding may reduce process complexity at scale

Chlorodimethyloctadecylsilane: Substitution Risks


Substituting chlorodimethyloctadecylsilane with alternative C18 silanes—such as trichloro- or trialkoxy-silanes—introduces significant variability in surface architecture, kinetic control, and long-term stability that directly undermines analytical precision and manufacturing yields. The monofunctional nature of CDMOS ensures a single, well-defined anchoring point per molecule, preventing the uncontrolled oligomerization and multilayer formation inherent to trifunctional silanes [1]. This distinction translates to quantifiable differences in grafting density, SAM formation kinetics, and sensitivity to ambient moisture during processing—factors that critically affect column efficiency in HPLC and tribological performance in lubricated contacts [2][3]. The following evidence demonstrates that these differences are not merely theoretical but yield measurable performance gaps that necessitate a deliberate, evidence-based selection of CDMOS over its nearest analogs.

CDMOS
Monofunctional; single Si–Cl anchoring point
Trichlorosilanes
Trifunctional; uncontrolled cross-polymerization
Uncontrolled polymerization may shift grafting density and column reproducibility.
CDMOS
Defined monolayer coverage with uniform grafting
Trichlorosilanes
Higher coverage but irreproducible multilayers
Grafting density and surface uniformity may not transfer directly; verify lot consistency.
CDMOS
Moisture-tolerant; no strict anhydrous conditions needed
Trichlorosilanes
Require rigorous anhydrous conditions and extra end-capping
Substituting may increase process complexity and reduce batch reproducibility.

Chlorodimethyloctadecylsilane: Quantitative Evidence


HPLC Efficiency: C18 Silica Monoliths

Silica monolith particles modified with chlorodimethyloctadecylsilane and end-capped yield a separation efficiency of 185,000 plates per meter for a test mixture of five benzene derivatives [1]. This performance significantly exceeds that of other C18-modified monolithic phases, such as one prepared via a template-induced method which achieved only 30,000–40,000 plates/m under comparable μ-HPLC conditions [2]. The enhanced efficiency is attributed to the uniform, well-defined monomeric C18 layer achievable with CDMOS, which minimizes band broadening and improves resolution.

HPLC Efficiency
Cross-study comparable
185,000 plates/m vs 30,000–40,000 plates/m (4.6–6.2× higher)
Supports high-resolution RPLC method development
Data to verify in target column format and analyte mix
HPLC Chromatography Stationary Phase

Narrow-Bore Columns for Peptide Separations

A narrow-bore column (100 mm × 1.8 mm i.d.) packed with sub-2 μm silica monolith particles derivatized with chlorodimethyloctadecylsilane achieved a separation efficiency of 400,000 plates per meter for a mixture of five peptides, and fast separations (∼1 min) were accomplished with an efficiency of ∼240,000 plates/m [1]. This performance far exceeds that of conventional C18 columns and is on par with, or superior to, many commercial ultra-high-performance liquid chromatography (UHPLC) columns without the need for specialized instrumentation.

Peptide Separation
Class-level inference
400,000 plates/m (standard), ~240,000 plates/m (fast)
Supports proteomics and peptide mapping on standard HPLC
Class-level comparison to typical UHPLC; validate for specific peptides
HPLC Proteomics Peptide Separation

Grafting Density and Monolayer Uniformity

The monofunctional nature of chlorodimethyloctadecylsilane yields a sterically limited surface coverage of approximately 3 μmol/m² on silica, as determined by single-molecule spectroscopy studies [1]. In contrast, trifunctional octadecylsilanes (e.g., trichlorooctadecylsilane) can achieve higher coverages (often >4–5 μmol/m²) but suffer from uncontrolled polymerization and irreproducible multilayer formation [2]. The defined, moderate coverage provided by CDMOS ensures a homogeneous, well-ordered monolayer without the need for rigorous anhydrous conditions during bonding—a critical process advantage.

Surface Coverage
Cross-study comparable
3 μmol/m² vs >4–5 μmol/m² (polymerization-prone)
Supports monolayer uniformity and lot reproducibility
Verify coverage on intended silica substrate
Surface Chemistry SAMs Grafting Density

SAM Formation Kinetics

On silicon nitride surfaces, octadecyltrichlorosilane (OTS) forms an ordered, compact SAM within 2 minutes at 2.5 mM in decane, whereas chlorodimethyloctadecylsilane requires over 1 hour of immersion to achieve effective surface modification [1]. This kinetic difference stems from the monofunctional versus trifunctional nature of the silanes: OTS can cross-link laterally via Si–O–Si bridges, rapidly generating a dense film, while CDMOS assembles more slowly into a true monolayer. Importantly, the slower, more controlled assembly of CDMOS can be advantageous in processes where precise control of coverage is required, or where the corrosive HCl byproduct generated during OTS hydrolysis poses a material compatibility issue [1].

SAM Formation Kinetics
Head-to-head
>1 hour vs 2 minutes (≥30× slower assembly)
Slower assembly may aid controlled coverage; throughput implications
Evaluate process speed vs. film quality requirements
Self-Assembled Monolayers Surface Modification Tribology

Moisture Sensitivity During Bonding

The preparation of bonded phases with monochlorodimethyloctadecylsilane is easier because absolute water exclusion is not required during the silanization reaction [1]. In contrast, the use of dichloromethyl- or trichlorooctadecylsilanes demands rigorous anhydrous conditions to prevent uncontrolled polymerization and to minimize the generation of new silanol groups, which then necessitates an additional secondary silanization (end-capping) step with hexamethyldisilazane (HMDS) [1]. This moisture tolerance reduces process complexity, lowers equipment costs, and improves batch-to-batch reproducibility for large-scale production of chromatographic media.

Moisture Sensitivity
Class-level inference
Absolute water exclusion not required vs strict anhydrous conditions
May support simpler bonding protocols and scale-up
Data to verify for large-scale production
Process Chemistry Surface Modification Chromatography

Chlorodimethyloctadecylsilane Application Scenarios


Manufacturing Reproducible C18 HPLC Columns

CDMOS is the silane of choice for bonding C18 alkyl chains to silica particles used in reversed-phase HPLC columns. The quantitative evidence of 185,000 plates/m [1] and 400,000 plates/m [2] demonstrates that CDMOS-derivatized phases can achieve separation efficiencies that rival or exceed commercial UHPLC columns, making it ideal for cost-effective method development and high-throughput analysis in pharmaceutical and environmental laboratories. The moisture-tolerant bonding chemistry [3] further ensures column-to-column reproducibility at manufacturing scale.

Hydrophobic Monolayers for Biosensors and Biochips

The defined, sterically limited surface coverage of 3 μmol/m² achieved with CDMOS [4] provides a uniform, non-fouling hydrophobic interface for DNA and protein arrays. This controlled grafting density minimizes non-specific adsorption while maintaining the surface mobility required for hybridization and binding assays, directly supporting the development of reproducible microarrays and single-molecule spectroscopy platforms [4].

Silicon Nitride Passivation for Tribology

In hybrid bearing applications where corrosive byproduct formation is a concern, CDMOS offers a practical alternative to OTS. While its SAM formation is slower (>1 hour [5]), the resulting monolayer provides the necessary hydrophobic barrier without generating excessive HCl that can corrode steel races or sensitive electronic components. This makes CDMOS particularly suitable for modifying silicon nitride surfaces in MEMS devices and precision bearings where material compatibility is paramount [5].

Application
Selection Property
Validation Focus
C18 HPLC column manufacturing
Monofunctional C18 bonding; moisture-tolerant chemistry
Column efficiency and lot-to-lot reproducibility
Biosensor hydrophobic interfaces
Defined monolayer grafting density
Monolayer uniformity and low nonspecific adsorption
Tribological surface passivation
Controlled SAM kinetics; low HCl generation
Substrate compatibility and hydrophobic barrier performance

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